molecular formula C16H18N2O3 B2911889 2-Methyl-1-(2-morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde CAS No. 433707-36-9

2-Methyl-1-(2-morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde

Cat. No.: B2911889
CAS No.: 433707-36-9
M. Wt: 286.331
InChI Key: UKXCCBXLWKJPFA-UHFFFAOYSA-N
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Description

2-Methyl-1-(2-morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C16H18N2O3 and its molecular weight is 286.331. The purity is usually 95%.
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Biological Activity

2-Methyl-1-(2-morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde (CAS Number: 433707-36-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SARs), and relevant case studies.

The molecular formula of this compound is C16H18N2O3, with a molecular weight of 286.33 g/mol. The compound features an indole core, which is known for diverse biological activities, making it a valuable scaffold in drug development.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Recent research indicates that derivatives of indole, including this compound, exhibit promising anticancer effects. For instance:

  • Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of several cancer cell lines. It has demonstrated significant antiproliferative activity against rapidly dividing cells such as A549 (lung cancer) and MDA-MB-231 (breast cancer) at micromolar concentrations .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and disrupting microtubule assembly, which are critical for cell division .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated:

  • COX Inhibition : It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. The IC50 values against COX enzymes suggest moderate inhibition, indicating its potential as an anti-inflammatory agent .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureActivity Impact
Indole CoreEssential for anticancer activity
Morpholine RingEnhances solubility and bioavailability
Aldehyde GroupCritical for interaction with biological targets

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Anticancer Effects : A study published in ACS Omega evaluated the antiproliferative activity of various indole derivatives, including this compound. It was found to significantly reduce cell viability in breast cancer cell lines at concentrations as low as 10 μM .
  • Anti-inflammatory Research : Another research article highlighted the synthesis and evaluation of similar compounds, reporting that modifications to the indole structure could enhance anti-inflammatory properties while maintaining low toxicity levels .

Properties

IUPAC Name

2-methyl-1-(2-morpholin-4-yl-2-oxoethyl)indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-12-14(11-19)13-4-2-3-5-15(13)18(12)10-16(20)17-6-8-21-9-7-17/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXCCBXLWKJPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)N3CCOCC3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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